molecular formula C11H10N2OS B8729502 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one CAS No. 61044-90-4

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one

Cat. No.: B8729502
CAS No.: 61044-90-4
M. Wt: 218.28 g/mol
InChI Key: DZXDCBAYZIHWGI-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with a methylthio group. For example, the reaction of 2-chloro-5-phenylpyrimidine with sodium methylthiolate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a desulfurized product.

    Substitution: The phenyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Desulfurized pyrimidinone.

    Substitution: Halogenated or nitrated pyrimidinone derivatives.

Scientific Research Applications

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-4(3H)-pyrimidinone: Lacks the phenyl group at the 5-position.

    5-phenyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.

    2-(methylthio)-5-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is unique due to the presence of both the methylthio and phenyl groups on the pyrimidine ring. This combination of substituents can impart specific electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

61044-90-4

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-methylsulfanyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-7-9(10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)

InChI Key

DZXDCBAYZIHWGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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